molecular formula C5H10OS B6172429 1-(sulfanylmethyl)cyclobutan-1-ol CAS No. 2703780-63-4

1-(sulfanylmethyl)cyclobutan-1-ol

Cat. No.: B6172429
CAS No.: 2703780-63-4
M. Wt: 118.2
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Description

1-(Sulfanylmethyl)cyclobutan-1-ol (C₅H₁₀OS) is a cyclobutanol derivative featuring a sulfanylmethyl (-CH₂SH) substituent at the 1-position of the cyclobutane ring. The sulfanylmethyl group introduces unique reactivity due to the nucleophilic thiol (-SH) functionality, which may influence solubility, stability, and participation in redox or conjugation reactions. Cyclobutanols are typically synthesized via Grignard additions to cyclic ketones or electrochemical methods , and analogous routes could apply here, albeit with thiol-containing precursors.

Properties

CAS No.

2703780-63-4

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sulfanylmethyl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the sulfanylmethyl and hydroxyl groups. One common method includes the cyclization of suitable precursors under specific conditions to form the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction of the sulfanylmethyl group may produce cyclobutylmethanol .

Comparison with Similar Compounds

Comparison with Similar Cyclobutan-1-ol Derivatives

Structural and Physical Properties

The table below compares key physical and structural attributes of 1-(sulfanylmethyl)cyclobutan-1-ol with analogs from the evidence:

Compound Name Molecular Weight (g/mol) Substituent Physical State Solubility/Stability Key Functional Groups Reference
This compound 130.20 (calculated) -CH₂SH Likely liquid* Moderate in polar solvents Thiol (-SH), hydroxyl (-OH)
1-(o-Tolyl)cyclobutan-1-ol (S4) 162.1 -C₆H₄(CH₃) Colorless solid Organic solvents (e.g., ethyl acetate) Aromatic, hydroxyl
1-(Aminomethyl)cyclobutan-1-ol 115.15 -CH₂NH₂ Colorless liquid Water and organic solvents Amine (-NH₂), hydroxyl
1-(2-Bromoethyl)cyclobutan-1-ol 179.06 -CH₂CH₂Br Powder Organic solvents Bromoalkyl, hydroxyl
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol 128.17 -CH₂(epoxide) Liquid Polar aprotic solvents Epoxide, hydroxyl

*Inferred based on lower molecular weight and flexible -CH₂SH group.

Key Observations:
  • Steric Effects: Bulky groups like o-Tolyl () increase crystallinity (solid state), while smaller substituents (e.g., -CH₂SH) favor liquid states. Reactivity: The thiol group in this compound is prone to oxidation (forming disulfides) and nucleophilic reactions, unlike the amine () or epoxide () groups.

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